molecular formula C12H15BrO B1440098 2-Bromo-5-(4-methoxyphenyl)-1-pentene CAS No. 1143461-68-0

2-Bromo-5-(4-methoxyphenyl)-1-pentene

Cat. No.: B1440098
CAS No.: 1143461-68-0
M. Wt: 255.15 g/mol
InChI Key: OJGVMPSFKRKZBV-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)-1-pentene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a pentene chain, with a 4-methoxyphenyl group attached to the fifth carbon. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1-pentene typically involves the bromination of 5-(4-methoxyphenyl)-1-pentene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical adds to the double bond of the pentene chain.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1-pentene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-(4-methoxyphenyl)-1-pentanol.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form 5-(4-methoxyphenyl)-1-pentene.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 5-(4-methoxyphenyl)-1-pentanol.

    Elimination: 5-(4-methoxyphenyl)-1-pentene.

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-1-pentene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-phenyl-1-pentene: Lacks the methoxy group, making it less reactive in certain oxidation reactions.

    2-Bromo-5-(4-hydroxyphenyl)-1-pentene: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    2-Bromo-5-(4-nitrophenyl)-1-pentene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

2-Bromo-5-(4-methoxyphenyl)-1-pentene is unique due to the presence of the methoxy group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. The methoxy group also influences the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-9H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGVMPSFKRKZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251858
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-68-0
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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